molecular formula C14H13ClN2O5S B14981068 4-Methoxyphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

4-Methoxyphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B14981068
M. Wt: 356.8 g/mol
InChI Key: LVJVTNGCLCHFFU-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium ethoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of hydroxyl derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

4-Methoxyphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is unique due to its combination of methoxyphenyl, chloro, and ethanesulfonyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H13ClN2O5S

Molecular Weight

356.8 g/mol

IUPAC Name

(4-methoxyphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C14H13ClN2O5S/c1-3-23(19,20)14-16-8-11(15)12(17-14)13(18)22-10-6-4-9(21-2)5-7-10/h4-8H,3H2,1-2H3

InChI Key

LVJVTNGCLCHFFU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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